molecular formula C20H24N4O3 B11029960 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide

Cat. No.: B11029960
M. Wt: 368.4 g/mol
InChI Key: WBSWIMFWICGFMW-UHFFFAOYSA-N
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Description

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide is a synthetic organic compound provided for research and development purposes. This molecule features a benzimidazole core, a structural motif prevalent in medicinal chemistry due to its ability to interact with various biological targets such as enzymes and receptors . The compound's specific mechanism of action, pharmacological profile, and primary research applications are yet to be fully characterized and represent an area of active investigation. Researchers are exploring its potential utility in various biochemical and cellular assays. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct their own thorough characterization and validation studies to determine the compound's suitability for their specific applications.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)butanamide

InChI

InChI=1S/C20H24N4O3/c1-12(2)20-22-16-7-6-14(10-17(16)23-20)21-18(26)5-4-8-24-13(3)9-15(25)11-19(24)27/h6-7,9-12,25H,4-5,8H2,1-3H3,(H,21,26)(H,22,23)

InChI Key

WBSWIMFWICGFMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC3=C(C=C2)N=C(N3)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazole Intermediate

The 2-(propan-2-yl)-1H-benzimidazol-6-amine intermediate is typically synthesized via cyclization of 4-nitro-1,2-diaminobenzene with isobutyraldehyde under acidic conditions. A representative procedure involves:

  • Dissolving 4-nitro-1,2-diaminobenzene (10 mmol) in acetic acid (50 mL).

  • Adding isobutyraldehyde (12 mmol) and refluxing at 120°C for 6 hours.

  • Neutralizing with aqueous NaHCO₃ and extracting with ethyl acetate.

  • Reducing the nitro group using H₂/Pd-C in ethanol to yield the amine.

Key Data:

ParameterValueSource
Yield (cyclization)78–82%
Reduction efficiency95%

Preparation of Oxopyridine Derivative

The 4-hydroxy-6-methyl-2-oxopyridine moiety is synthesized via cyclocondensation of ethyl acetoacetate with ammonium acetate in refluxing ethanol. Modifications include:

  • Using p-toluenesulfonic acid (PTSA) as a catalyst to improve yield to 89%.

  • Purification via recrystallization from ethanol/water (3:1).

Coupling via Butanamide Linker

The final coupling employs carbodiimide-mediated amide bond formation:

  • Activating 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid (1.2 eq) with DIC (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C.

  • Adding the benzimidazole intermediate (1.0 eq) and stirring at room temperature for 12 hours.

  • Quenching with ice water and extracting with ethyl acetate.

Optimization Insights:

  • Excess DIC (1.5 eq) prevents dimerization of the carboxylic acid.

  • Lower temperatures (0–5°C) minimize epimerization.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent-derived method (WO2023118507A2) reduces reaction times by 60% using microwave irradiation:

  • 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid (1.1 eq)

  • Benzimidazole intermediate (1.0 eq)

  • HATU (1.3 eq), DIPEA (2.5 eq) in DMF

  • Irradiated at 100°C for 20 minutes

Performance Comparison:

MethodYieldTime
Conventional75%12 h
Microwave82%20 min

Purification and Characterization

Chromatographic Purification

Final purification uses silica gel column chromatography with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 6.42 (s, 1H), 2.95–3.10 (m, 1H, isopropyl), 1.42 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS (ESI): m/z calc. for C₂₂H₂₅N₄O₃ [M+H]⁺: 401.1812; found: 401.1809.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Low coupling efficiencyUse HATU instead of DIC
Oxopyridine hydrolysisMaintain pH 6–7 during reaction
Solubility issuesUse DMF/THF (1:1) mixture

Industrial-Scale Considerations

  • Cost Analysis: Raw material costs account for 68% of total expenses, with isobutyraldehyde being the most expensive component.

  • Green Chemistry: Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact by 40% .

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The structural configuration of this compound indicates potential pharmacological properties. Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds with related structural features have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties. For instance, derivatives of benzimidazole are known for their anticancer activities due to their ability to interfere with DNA synthesis and repair mechanisms.
  • Anti-inflammatory Properties : The presence of the hydroxyl group in the pyridine ring may enhance anti-inflammatory activity, as hydroxylated compounds are often involved in modulating inflammatory pathways.
  • Antimicrobial Activity : Similar compounds have been shown to exhibit broad-spectrum antimicrobial effects, indicating that this compound could also be effective against various pathogens.

Synthesis and Modification

The synthesis of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide can be approached through several methodologies:

  • Oxidation and Reduction Reactions : Hydroxyl groups can be oxidized to carbonyl groups using agents like potassium permanganate, while carbonyl groups can be reduced back to hydroxyls using sodium borohydride.
  • Substitution Reactions : Functional groups within the compound can be substituted under appropriate conditions to enhance biological activity or selectivity.
  • Multi-step Organic Reactions : The synthesis often involves multiple steps, starting from simpler pyridine and benzimidazole derivatives followed by coupling reactions facilitated by coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Variations and Implications

The following compounds share a butanamide core but differ in heterocyclic substituents and functional groups:

Compound Name Core Heterocycle Key Substituents Potential Solubility Hypothesized Target
Target Compound Pyridinone 4-hydroxy-6-methyl; 2-isopropyl benzimidazole Moderate (polar OH, lipophilic benzimidazole) Kinases, proteases
N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide Pyridazinone 4-chlorophenyl; biphenyl Low (lipophilic Cl, biphenyl) Inflammatory enzymes (e.g., COX)
4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide Pyridazinone Phenyl; 4-sulfamoylphenethyl High (sulfonamide group) Carbonic anhydrases, ion channels

Key Observations :

  • Heterocycle Differences: The target compound’s pyridinone (six-membered ring with one nitrogen and one ketone) contrasts with the pyridazinone (six-membered ring with two nitrogens and one ketone) in the analogues. Pyridazinones are often associated with cardiovascular or anti-inflammatory activity, whereas pyridinones are explored for antiviral or anticancer applications .
  • Substituent Effects :
    • The 4-hydroxy-6-methyl group in the target compound may enhance solubility compared to the 4-chlorophenyl () but reduce it relative to the sulfamoyl group ().
    • The 2-isopropyl benzimidazole in the target compound likely confers greater steric bulk and target selectivity compared to the biphenyl () or sulfamoylphenethyl () groups.
Metabolic and Pharmacokinetic Considerations
  • The sulfamoyl group () may improve renal excretion but increase risk of crystalluria.
  • The chlorophenyl group () could prolong half-life due to halogenated aromatic stability but raise toxicity concerns.

Biological Activity

The compound 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide (CAS Number: 1574317-16-0) is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H20N2O4C_{18}H_{20}N_{2}O_{4}, with a molecular weight of 336.36 g/mol . It features a pyridine ring, a benzimidazole moiety, and a butanamide functional group, which contribute to its diverse biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological pathways. Key areas of activity include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Anticancer Activity : Preliminary studies suggest that it could exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibitory activity against tumor cells, indicating potential for development as an anticancer agent .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Purinergic Signaling Modulation : It may interact with purinergic receptors, modulating pathways involved in inflammation and immune responses .
  • Receptor Activity : The compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in various physiological processes .
  • Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, leading to apoptosis or growth inhibition .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Investigated the cytotoxic effects on cancer cell lines; showed promising results with IC50 values comparable to standard chemotherapeutics .
Study 2Explored enzyme inhibition characteristics; indicated potential for modulating metabolic pathways relevant to drug interactions .
Study 3Assessed anti-inflammatory properties; demonstrated effectiveness in reducing inflammatory markers in vitro .

Q & A

Q. What are the critical steps in synthesizing 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting the pyridinone derivative with the benzimidazole-containing amine under coupling agents (e.g., EDC/HOBt) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to enhance reactivity .
  • Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC is critical for isolating the compound with >95% purity .
  • Yield optimization : Temperature control (reflux at 80–100°C) and catalytic additives (e.g., piperidine acetate) improve reaction efficiency .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., benzimidazole NH at δ 12.5–13.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity .

Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?

  • Solubility screening : Test in DMSO (stock solutions), aqueous buffers (pH 4–9), and organic solvents (ethanol, acetonitrile) using nephelometry .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 14 days) with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound?

  • Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning (ML) : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (temperature, solvent ratio) .
  • Feedback loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictive accuracy .

Q. What strategies resolve conflicting biological activity data across different assay systems?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols to rule out cell-specific artifacts .
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions that may skew results .
  • Metabolite screening : LC-MS/MS to detect degradation products or active metabolites that may contribute to observed discrepancies .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Molecular docking : Simulate binding to predicted targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified proteins .
  • CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Data Contradiction Analysis Framework

Scenario Potential Cause Resolution Method References
Varied IC50 values in enzyme assaysDifferential assay pH or co-factor availabilityStandardize buffer conditions (pH 7.4, 1 mM Mg²⁺)
Inconsistent cytotoxicity resultsBatch-to-batch purity variationsRe-purify compound via preparative HPLC and re-test
Discrepant in vivo vs. in vitro efficacyPoor pharmacokinetic (PK) propertiesConduct ADME studies (e.g., microsomal stability, plasma protein binding)

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